molecular formula C18H21NO3 B269377 N-[4-(2-ethoxyethoxy)phenyl]-2-phenylacetamide

N-[4-(2-ethoxyethoxy)phenyl]-2-phenylacetamide

Cat. No. B269377
M. Wt: 299.4 g/mol
InChI Key: ZPYCXPIKGWNURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-ethoxyethoxy)phenyl]-2-phenylacetamide, also known as EPPA, is a chemical compound that has been widely studied for its potential use in the field of medicine. EPPA is a member of the class of compounds known as amides and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of N-[4-(2-ethoxyethoxy)phenyl]-2-phenylacetamide is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has also been shown to have antioxidant properties. In a study published in the Journal of Agricultural and Food Chemistry, this compound was shown to scavenge free radicals and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(2-ethoxyethoxy)phenyl]-2-phenylacetamide is that it has been shown to have low toxicity in animal studies. This makes it a potentially safe compound for use in humans. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to develop as a drug.

Future Directions

There are several potential future directions for research on N-[4-(2-ethoxyethoxy)phenyl]-2-phenylacetamide. One area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as arthritis. Another area of interest is its potential as an anti-cancer agent for the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop it as a safe and effective drug.

Synthesis Methods

N-[4-(2-ethoxyethoxy)phenyl]-2-phenylacetamide is synthesized through a multi-step process that involves the reaction of 2-phenylacetic acid with ethylene glycol monomethyl ether to form 2-(2-methoxyethoxy)phenylacetic acid. This intermediate is then reacted with 4-bromoaniline to form N-[4-(2-methoxyethoxy)phenyl]-2-phenylacetamide. The final step involves the substitution of the methoxy group with an ethoxy group to yield the desired product, this compound.

Scientific Research Applications

N-[4-(2-ethoxyethoxy)phenyl]-2-phenylacetamide has been studied extensively for its potential use in the treatment of various diseases. One area of interest is its potential as an anti-inflammatory agent. In a study published in the Journal of Medicinal Chemistry, this compound was shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting that it may have potential as an anti-inflammatory drug.
Another area of interest is this compound's potential as an anti-cancer agent. In a study published in Bioorganic & Medicinal Chemistry Letters, this compound was shown to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer therapeutic.

properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-[4-(2-ethoxyethoxy)phenyl]-2-phenylacetamide

InChI

InChI=1S/C18H21NO3/c1-2-21-12-13-22-17-10-8-16(9-11-17)19-18(20)14-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,19,20)

InChI Key

ZPYCXPIKGWNURD-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2

Canonical SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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